molecular formula C11H15NO3 B2719267 1-Nitro-2-(pentan-3-yloxy)benzene CAS No. 63929-84-0

1-Nitro-2-(pentan-3-yloxy)benzene

Cat. No.: B2719267
CAS No.: 63929-84-0
M. Wt: 209.245
InChI Key: AUTALUFKIARWSJ-UHFFFAOYSA-N
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Description

1-Nitro-2-(pentan-3-yloxy)benzene is a compound with the molecular formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring (benzene), a nitro group attached to the ring, and a pentan-3-yloxy group also attached to the ring . The molecule has a total of 30 bonds .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Compounds structurally related to "1-Nitro-2-(pentan-3-yloxy)benzene" have been explored for their catalytic activity in organic synthesis. For instance, a new copper(II) dimer synthesized with related azo derivatives has demonstrated significant catalytic efficiency in the peroxidative oxidation of cyclohexane and the selective aerobic oxidation of benzylic alcohols to aldehydes. This highlights the potential of azoderivatives of β-diketones, which share structural motifs with "this compound," as suitable ligands in catalytic reactions (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).

Nucleophilic Substitution Reactions

Research on compounds akin to "this compound" includes studies on their reactivity towards nucleophilic substitution. For example, the direct amination of nitro(pentafluorosulfanyl)benzenes, including derivatives that resemble the target compound, has been successfully achieved. This process is crucial for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important in pharmaceutical and materials science (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

Detonation Properties and Stability Analysis

The exploration of nitro and hydroxyl derivatives of benzene, closely related to "this compound," in terms of detonation properties, pyrolysis mechanism, and stability, reveals insights into potential applications in high-energy materials. Studies indicate that certain derivatives exhibit excellent detonation performances and reasonable stability, suggesting their use in energetic materials (Du, Liu, Liu, Zhang, Wang, & Gong, 2011).

Anion Transport and Molecular Sensing

Modification of benzene derivatives with electron-withdrawing groups, like nitro groups, has shown to significantly enhance their anion transport properties. This suggests potential applications in designing new anion exchange materials and sensors for environmental monitoring and biological systems (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Properties

IUPAC Name

1-nitro-2-pentan-3-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTALUFKIARWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Pentoxy)-1-nitrobenzene (366 mg, 70%) was prepared from 3-pentanol (0.27 ml, 2.5 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(3-pentoxy)aniline (0.25 g, 80%) following general procedure B. N-[2-(3-pentoxy)phenyl]-N′-(thiazol-2-yl)urea (0.26 g, 57%) was prepared from 2-(3-pentoxy)aniline (0.25 g, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three

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